molecular formula C19H18N2O3 B4191425 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

Cat. No. B4191425
M. Wt: 322.4 g/mol
InChI Key: ARCSQRZNZAXFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that has been developed for the treatment of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide works by activating a protein called peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation and decreased fatty acid synthesis, resulting in reduced lipid accumulation in the liver and improved lipid profile in the blood.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been shown to have other beneficial effects on various physiological processes. It has been shown to reduce inflammation and fibrosis in the liver, improve glucose tolerance, and increase energy expenditure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide is its specificity for PPARδ, which reduces the risk of off-target effects. However, its efficacy may be limited by factors such as dose, route of administration, and patient characteristics. In addition, its long-term safety and efficacy in humans are still being evaluated.

Future Directions

There are several potential future directions for research on N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. One area of interest is its potential use in combination with other therapies for metabolic diseases. Another area of interest is its potential use in other disease states, such as cancer and neurodegenerative diseases, where PPARδ has been implicated in disease progression. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in humans.

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects on metabolic diseases. In preclinical studies, it has been shown to reduce serum triglycerides, total cholesterol, and LDL cholesterol levels, while increasing HDL cholesterol levels. It has also been shown to reduce liver fat content and improve insulin sensitivity.

properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-7-8-16-15(10-12)21-19(24-16)13-4-2-5-14(11-13)20-18(22)17-6-3-9-23-17/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCSQRZNZAXFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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